Ethanediamide, N,N'-bis(2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-fluorophenyl)ethanediamide is an organic compound with the molecular formula C14H10F2N2O2 It is characterized by the presence of two fluorophenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding 2-fluorobenzoyl chloride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(2-fluorophenyl)ethanediamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-bis(2-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which N,N’-bis(2-fluorophenyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity and specificity, while the ethanediamide backbone provides structural stability. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chlorophenyl)ethanediamide
- N,N’-bis(2-bromophenyl)ethanediamide
- N,N’-bis(2-methylphenyl)ethanediamide
Uniqueness
N,N’-bis(2-fluorophenyl)ethanediamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Compared to its chlorinated or brominated counterparts, the fluorinated version often exhibits higher stability and different reactivity patterns, making it valuable for specific applications.
Properties
CAS No. |
91325-44-9 |
---|---|
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N,N'-bis(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
HKMKDOWDPQJLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.